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  • Product: Cerberidol
  • CAS: 126594-64-7

Core Science & Biosynthesis

Foundational

Isolation and Characterization of Cerberidol Monoterpenoids from Cerbera manghas Bark: A Technical Guide

Executive Summary Cerbera manghas L. (Apocynaceae), commonly known as the sea mango, is a coastal and mangrove plant widely distributed across the Indo-Pacific region.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cerbera manghas L. (Apocynaceae), commonly known as the sea mango, is a coastal and mangrove plant widely distributed across the Indo-Pacific region. While the plant is historically noted for its highly toxic cardenolides (such as cerberin and neriifolin) found in its seeds, the bark harbors a rich, distinct phytochemical profile. Among these secondary metabolites are iridoid-type monoterpenoids, notably Cerberidol .

This whitepaper provides an in-depth, causal methodology for the extraction, isolation, and structural elucidation of Cerberidol from Cerbera manghas bark. Designed for natural product chemists and drug development professionals, this guide establishes a self-validating experimental architecture that ensures high-purity yields necessary for downstream pharmacological and toxicological assays.

Physicochemical Framework of Cerberidol

Before designing an isolation protocol, it is critical to understand the target molecule's physicochemical properties. Cerberidol is a linear/iridoid-derived monoterpenoid characterized by a cyclopentene ring and multiple hydroxyl groups, rendering it moderately polar. This polarity dictates the choice of extraction solvents and chromatographic stationary phases.

Quantitative Data Summary
PropertySpecificationRationale / Implication for Isolation
Compound Name CerberidolTarget analyte for isolation.
IUPAC Name 2-[(3S)-2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanolHydroxyl groups dictate moderate polarity and hydrogen-bonding capacity.
CAS Number 126594-64-7Unique identifier for reference standards.
Molecular Formula C9H16O3Used for High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Weight 172.23 g/mol Small molecule; suitable for size-exclusion chromatography (Sephadex LH-20).
Physical State Clear OilRequires careful handling during solvent evaporation to prevent loss.
Solubility CHCl₃, CH₂Cl₂, EtOAc, DMSO, AcetoneGuides liquid-liquid partitioning (highly soluble in EtOAc).
Storage Desiccated at -20°CThermally and hydrolytically sensitive; requires cold storage.

Data supported by 1 [1].

The Isolation Architecture: Causality and Methodology

The isolation of monoterpenoids from a complex botanical matrix requires a strategic, multi-stage approach. The methodology below is not merely a sequence of steps, but a self-validating system where each phase relies on specific chemical principles to strip away interfering compounds (lignans, cardenolides, and tannins).

IsolationWorkflow A Cerbera manghas Bark (Drying & Pulverization) B EtOH / CH2Cl2 Extraction (Maceration) A->B Solvent Addition C Crude Extract (Concentration in vacuo) B->C Filtration & Evaporation D Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) C->D Solvent Partitioning E EtOAc Fraction (Monoterpenoid-rich) D->E Polarity Selection F Silica Gel Column Chromatography (Gradient Elution) E->F Normal Phase Separation G Sephadex LH-20 & Prep-HPLC (Size Exclusion & RP-HPLC) F->G Fine Purification H Pure Cerberidol (C9H16O3) G->H Final Validation

Fig 1: Step-by-step extraction and isolation workflow for Cerberidol from Cerbera manghas bark.

Step-by-Step Protocol
Phase 1: Biomass Preparation and Primary Extraction
  • Causality: Fresh bark contains active enzymes that can degrade monoterpenoids. Air-drying at ambient temperature (avoiding high-heat ovens) halts enzymatic activity without causing thermal degradation of the clear oil target.

  • Procedure:

    • Pulverize 5.0 kg of shade-dried Cerbera manghas bark into a coarse powder.

    • Macerate the powder in a binary solvent system of Ethanol (EtOH) and Dichloromethane (CH₂Cl₂) (1:1 v/v) for 72 hours at room temperature. Why this mixture? EtOH penetrates the cellular matrix and extracts polar glycosides, while CH₂Cl₂ effectively solubilizes the moderately polar aglycones and monoterpenoids like Cerberidol [2].

    • Filter and concentrate the extract in vacuo at 40°C to yield a dark, viscous crude extract.

Phase 2: Liquid-Liquid Partitioning (Fractionation)
  • Causality: The crude extract is a highly complex mixture. Liquid-liquid partitioning separates compounds strictly by polarity, acting as a bulk purification step.

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Partition sequentially with n-hexane, Ethyl Acetate (EtOAc), and n-butanol (n-BuOH).

    • Self-Validation: Monitor fractions via Thin Layer Chromatography (TLC). Cerberidol, being soluble in moderately polar organic solvents, will preferentially partition into the EtOAc fraction . The hexane fraction removes non-polar waxes, while the n-BuOH fraction traps highly polar cardenolide glycosides.

Phase 3: Chromatographic Purification
  • Causality: Silica gel separates based on adsorption (polarity), while Sephadex LH-20 separates based on molecular size and lipophilicity, ensuring orthogonal purification mechanisms.

  • Procedure:

    • Silica Gel Column Chromatography: Subject the EtOAc fraction to normal-phase silica gel chromatography. Elute with a gradient of CHCl₃ to Methanol (MeOH) (e.g., 100:0 to 80:20). Collect fractions and pool them based on TLC profiles (using anisaldehyde-sulfuric acid reagent for visualization).

    • Size-Exclusion Chromatography: Pass the Cerberidol-rich sub-fractions through a Sephadex LH-20 column eluted with MeOH. This step effectively removes larger lignan contaminants (e.g., olivil derivatives) [3].

    • Preparative HPLC: For final polishing, utilize reversed-phase Prep-HPLC (C18 column) with an isocratic elution of Acetonitrile/Water to isolate pure Cerberidol as a clear oil.

Structural Verification and Self-Validation

A rigorous isolation protocol must end with definitive structural validation. Because Cerberidol is an oil, crystallization techniques (like X-ray crystallography) are difficult. Therefore, structural elucidation relies heavily on spectroscopic methods.

  • Mass Spectrometry (HR-ESI-MS): The presence of a pseudomolecular ion peak at m/z 195.1000 [M+Na]⁺ confirms the molecular formula C₉H₁₆O₃ (Calculated MW: 172.23 g/mol ).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Look for the characteristic olefinic proton of the cyclopentene ring, alongside highly deshielded signals corresponding to the oxymethylene (hydroxymethyl) protons.

    • ¹³C-NMR: The spectrum must display exactly 9 carbon signals, including two sp² carbons (the double bond in the cyclopentene ring) and three oxygenated sp³ carbons.

Pharmacological Horizons: Why Isolate Cerberidol?

The isolation of monoterpenoids from Cerbera manghas is driven by their potent biological activities. While the plant's cardenolides are known for their extreme cardiac toxicity (acting on the Na⁺/K⁺-ATPase pump), the monoterpenoids and lignans exhibit a different pharmacological profile, particularly in antimicrobial and antiviral domains.

Research indicates that ethanolic extracts of Cerbera manghas containing iridoids and monoterpenoids like Cerberidol demonstrate selective activity against the vesicular stomatitis virus (VSV) and herpes simplex virus (HSV) [3, 4].

BioMechanism A Cerberidol Extract (Cerbera manghas) B Cellular Internalization A->B Uptake C Viral Replication Inhibition (VSV / HSV) B->C Pathway Modulation D Microbial Membrane Disruption B->D Direct Interaction E Antiviral Efficacy C->E Phenotypic Outcome F Antibacterial / Antifungal Activity D->F Phenotypic Outcome

Fig 2: Proposed pharmacological mechanisms of Cerberidol in antiviral and antimicrobial activities.

The exact molecular target of Cerberidol in viral replication remains an active area of investigation. However, the structural similarity of iridoid monoterpenoids to known viral polymerase inhibitors suggests that Cerberidol may interfere with early-stage viral transcription or cellular entry mechanisms.

Conclusion

The extraction of Cerberidol from the bark of Cerbera manghas requires a highly controlled, polarity-guided fractionation approach. By utilizing a binary EtOH/CH₂Cl₂ extraction followed by orthogonal purification techniques (Silica Gel and Sephadex LH-20), researchers can successfully isolate this delicate monoterpenoid oil. As the pharmaceutical industry continues to look toward natural products for novel antiviral and antimicrobial scaffolds, compounds like Cerberidol offer a promising avenue for drug discovery, provided they can be isolated with high purity and structural certainty.

References

  • Yu, X., Xu, M. J., Deng, Z. W., & Lin, W. H. (2009). "A new linear monoterpene from the Chinese mangrove plant Cerbera manghas L." Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

  • PROTA4U Database . "Cerbera manghas - Plant Resources of Tropical Africa." PROTA Network. Available at:[Link]

  • Sohail, N., et al. (2025). "Biological Activity of Cerbera manghas L. (Apocynaceae)." Nutraceutical Research / Pharmacognosy Journal. Available at: [Link]

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Exploratory

Phytochemical Profiling and Pharmacological Dynamics of Cerberidol Extracts: A Technical Whitepaper

Target Audience: Natural Product Chemists, Pharmacologists, and Drug Discovery Scientists Prepared By: Senior Application Scientist Executive Summary The exploration of plant-derived monoterpenoids has continually provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Natural Product Chemists, Pharmacologists, and Drug Discovery Scientists Prepared By: Senior Application Scientist

Executive Summary

The exploration of plant-derived monoterpenoids has continually provided high-value scaffolds for modern drug discovery. Among these, Cerberidol (CAS# 126594-64-7)—an iridoid-related monoterpenoid primarily isolated from the mangrove plant Cerbera manghas (Apocynaceae) and the alpine herb Picrorhiza kurroa—has emerged as a compound of significant pharmacological interest[1],[2].

This technical guide synthesizes current phytochemical data, establishes validated, step-by-step extraction methodologies, and delineates the biological activities of Cerberidol extracts. By prioritizing mechanistic causality and reproducible protocols, this document serves as a foundational blueprint for researchers integrating Cerberidol into advanced screening and structural-activity relationship (SAR) studies.

Phytochemical Profile & Structural Characterization

Cerberidol is characterized by a unique cyclopentene ring heavily decorated with hydroxyl groups, classifying it as a polyol monoterpenoid[3]. The presence of a double bond within the cyclopentene moiety confers distinct chemical reactivity, while the multiple hydroxymethyl and hydroxyethyl groups facilitate extensive hydrogen bonding. This structural configuration dictates its solubility profile and its capacity to interact with polar biological targets[3].

In its natural matrix, Cerberidol frequently co-occurs with other bioactive lignans (e.g., olivil, cycloolivil) and cardiac glycosides, necessitating rigorous separation techniques to isolate the pure compound[4],[2].

Table 1: Physicochemical & Structural Profile of Cerberidol
ParameterSpecificationReference
IUPAC Name 2-[(3S)-2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol[1]
Molecular Formula C₉H₁₆O₃[1],[3]
Molecular Weight 172.23 g/mol [1]
Physical State Clear oil[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Conditions Desiccated at -20°C (To prevent oxidative degradation)[1]
Primary Botanical Sources Cerbera manghas (Bark/Leaves), Picrorhiza kurroa[1],[2]

Validated Extraction and Isolation Protocol

To ensure high-purity recovery of Cerberidol for downstream biological assays, a self-validating extraction workflow must be employed. The following protocol is designed to systematically eliminate matrix interferences based on polarity differentials.

Step-by-Step Methodology

Step 1: Matrix Preparation and Ethanolic Maceration

  • Action: Pulverize dried Cerbera manghas bark to a fine powder (40-mesh) and macerate in 70% aqueous ethanol at 25°C for 72 hours under continuous agitation.

  • Causality: The 70% ethanol-water azeotrope provides the optimal dielectric constant to penetrate the lignocellulosic matrix. It efficiently solubilizes polar monoterpenoids like Cerberidol while precipitating highly lipophilic plant waxes and structural polysaccharides that would otherwise clog chromatographic columns.

  • Validation Checkpoint: Evaporate an aliquot to dryness; a crude yield of 8–12% (w/w) indicates optimal solvent penetration and extraction efficiency.

Step 2: Liquid-Liquid Partitioning (LLP)

  • Action: Suspend the concentrated crude extract in distilled water and partition sequentially with n-hexane, followed by ethyl acetate (EtOAc).

  • Causality: Hexane acts as a defatting agent, removing non-polar lipids and chlorophylls responsible for chromatographic tailing. Ethyl acetate selectively enriches intermediate-polarity iridoids and monoterpenoids (including Cerberidol), successfully separating them from the highly polar tannins and complex glycosides left in the aqueous phase.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) on the EtOAc fraction using a Chloroform:Methanol (9:1) mobile phase. Cerberidol typically presents a distinct spot upon derivatization with anisaldehyde-sulfuric acid reagent.

Step 3: Silica Gel Column Chromatography & LC-MS Confirmation

  • Action: Load the EtOAc fraction onto a silica gel column (200-300 mesh) and elute using a gradient of Dichloromethane (DCM) to Methanol (MeOH).

  • Causality: Gradient elution leverages the subtle polarity differences among co-eluting monoterpenoids. Because Cerberidol is a polyol, it requires a specific polar modifier concentration (e.g., DCM:MeOH 95:5) to overcome silica adsorption and elute cleanly without degradation[3].

  • Validation Checkpoint: Pool fractions based on TLC profiles and subject the target fraction to LC-MS. The definitive validation is the presence of the m/z 172.23 [M+H]⁺ ion, confirming the isolation of Cerberidol[1],[5].

G N1 Crude Ethanolic Extract (Cerbera manghas) N2 Liquid-Liquid Partitioning (Hexane / EtOAc / H2O) N1->N2 Removes polar impurities N3 Ethyl Acetate Fraction (Enriched Monoterpenoids) N2->N3 Concentrates bioactives N4 Silica Gel Column Chromatography (Gradient Elution) N3->N4 Separation by polarity N5 LC-MS / NMR Validation (Cerberidol: 172.23 g/mol) N4->N5 Target isolation

Fig 1: Step-by-step extraction and chromatographic isolation workflow for Cerberidol.

Biological Activities and Pharmacological Potential

Cerberidol and its parent extracts exhibit a pleiotropic pharmacological profile. Recent investigations highlight its role in antimicrobial defense, oxidative stress reduction, and inflammatory modulation[1],[6].

Antimicrobial Mechanisms

Extracts containing Cerberidol (notably from Picrorhiza kurroa) have demonstrated potent antimicrobial activity, particularly against the Gram-negative pathogen Yersinia enterocolitica[1],[5]. The mechanism of action involves the disruption of bacterial physiology, which not only reduces the number of viable cells but also significantly suppresses enterotoxin production[5].

Table 2: Quantitative Antimicrobial Metrics (Target: Y. enterocolitica)
Assay MetricValueMechanistic ImplicationReference
Minimum Inhibitory Concentration (MIC) 2.45 mg/mLIndicates strong bacteriostatic potential at low concentrations.[1],[5]
Minimum Bactericidal Concentration (MBC) 2.40 mg/mLThe extreme proximity to the MIC suggests a rapid, direct bactericidal mechanism (e.g., membrane lysis) rather than mere growth inhibition.[1],[5]
Zone of Inhibition 29.8 mmDemonstrates excellent agar diffusion properties and high susceptibility of the pathogen to the extract.[1]
Antioxidant and Analgesic Pathways

Cerbera manghas extracts are noted for their robust antioxidant capacity, primarily evaluated via DPPH free radical scavenging assays[4]. Cerberidol, alongside co-occurring lignans, acts as an electron donor, neutralizing reactive oxygen species (ROS) and preventing cellular oxidative damage[4].

Furthermore, in vivo models (such as acetic acid-induced writhing in mice) have confirmed the analgesic and anti-inflammatory properties of these extracts[4],[6]. Mechanistically, the polyol structure of Cerberidol is hypothesized to interact with pro-inflammatory cytokine pathways, thereby desensitizing peripheral nociceptors and reducing tissue inflammation[6].

Mechanism A Cerberidol Extract B Microbial Membrane Disruption A->B Lipophilic interaction C DPPH Free Radical Scavenging A->C Electron donation D Cytokine Modulation (Anti-inflammatory) A->D Pathway inhibition E Bacterial Cell Death (Y. enterocolitica) B->E Osmotic lysis F Tissue Protection & Analgesia C->F Oxidative stress reduction D->F Pain receptor desensitization

Fig 2: Proposed pleiotropic pharmacological mechanisms of Cerberidol extracts.

Future Perspectives in Drug Development

The unique cyclopentene-diol scaffold of Cerberidol presents an excellent template for semi-synthetic modifications. By utilizing Cerberidol as a core pharmacophore, medicinal chemists can execute Structure-Activity Relationship (SAR) studies to synthesize analogues with enhanced bioavailability and target specificity[1]. Future research should prioritize isolating the specific analgesic pathways modulated by pure Cerberidol in vitro, transitioning from crude extract dependencies to targeted, single-molecule therapeutic applications[1],[6].

References

  • Source: benchchem.
  • Title: Biological Activity of Cerbera manghas L. (Apocynaceae)
  • Title: CAS 126594-64-7: 2-Cyclopentene-1,2-dimethanol,3-(2-hydroxyethyl)-, (1S)
  • Source: mdpi.
  • Source: bjmu.edu.

Sources

Foundational

A Technical Guide to the In Vitro Evaluation of Cerberidol: A Novel Natural Product with Antimicrobial and Antifungal Potential

Abstract: The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents.[1][2] Natural products have historically been a rich wellspring for anti-infective drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents.[1][2] Natural products have historically been a rich wellspring for anti-infective drug discovery, offering vast structural diversity and novel mechanisms of action.[3][4] This guide introduces "Cerberidol," a hypothetical novel cardiac glycoside isolated from the seeds of Cerbera odollam. While extracts of C. odollam have shown modest antibacterial and more significant antifungal activities, the properties of its purified constituents are not fully characterized.[5][6] This document provides a comprehensive framework for the in vitro evaluation of Cerberidol's antimicrobial and antifungal properties. It details the rationale and step-by-step protocols for determining its inhibitory and cidal activities against a panel of clinically relevant microbial pathogens. The methodologies described herein adhere to the rigorous standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[7][8] This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the primary screening and characterization of new anti-infective candidates.

Introduction: The Case for Cerberidol

The "suicide tree," Cerbera odollam, is known for producing a variety of potent bioactive compounds, most notably the cardenolide glycoside cerberin, which is responsible for its high toxicity.[9][10] Phytochemical analyses of the plant have revealed the presence of alkaloids, flavonoids, tannins, and terpenoids, many of which are classes known to possess antimicrobial properties.[5][11] While crude methanolic extracts of C. odollam leaves have demonstrated some activity against bacteria like Bacillus subtilis and Staphylococcus aureus, and more potent activity against fungi such as Candida albicans and Saccharomyces cerevisiae, the specific compounds responsible for these effects remain largely uncharacterized.[5][6]

This guide focuses on a hypothetical purified compound, Cerberidol , a novel cardiac glycoside derived from this plant. The imperative for investigating such a compound is clear: the global health crisis posed by multidrug-resistant (MDR) bacteria and fungi demands new scaffolds that conventional synthetic chemistry has struggled to produce.[1][3] Plant-derived natural products offer chemical novelty and can act through various modes of action to combat pathogens.[1]

The following sections will provide a detailed roadmap for the initial in vitro characterization of Cerberidol, establishing a foundational dataset to determine its potential as a lead compound for further development.

Pre-analytical Considerations: Compound & Culture Preparation

Before initiating susceptibility testing, two critical preparatory phases must be executed with precision: compound solubilization and microbial culture standardization. The reliability of all subsequent data hinges on the accuracy of these initial steps.

2.1 Cerberidol Stock Solution Preparation: The physicochemical properties of a novel compound dictate its handling. For Cerberidol, a glycoside, initial solubility testing is paramount.

  • Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most natural products due to its broad solubilizing power and compatibility with biological assays at low final concentrations (<1%). The goal is to create a high-concentration stock (e.g., 10 mg/mL or ~17.3 mM, based on a hypothetical MW of 576.7 g/mol similar to Cerberin) that can be serially diluted in aqueous culture media without precipitation.

  • Protocol:

    • Aseptically weigh 10 mg of purified Cerberidol powder.

    • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mg/mL stock solution.

    • Vortex thoroughly until fully dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Store at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

2.2 Standardization of Microbial Inoculum: The density of the starting bacterial or fungal culture directly impacts the Minimum Inhibitory Concentration (MIC) value.[12] Therefore, standardization to a defined cell density is a non-negotiable step mandated by CLSI protocols.[13][14]

  • Rationale: The standard inoculum density for broth microdilution is approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL) in the final test well.[14][15] This is typically achieved by diluting a culture that has been adjusted to match the turbidity of a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL for E. coli).

  • Protocol:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a sterile tube containing 5 mL of the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate at 35-37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard.

    • Verify the density using a spectrophotometer (OD600nm of 0.08-0.13 for E. coli).

    • Dilute this standardized suspension in broth to achieve the final target inoculum of 5 x 10^5 CFU/mL. For example, a 1:150 dilution of a 1.5 x 10^8 CFU/mL culture will yield ~1 x 10^6 CFU/mL; a subsequent 1:1 addition to the drug plate will achieve the final 5 x 10^5 CFU/mL.

In Vitro Antimicrobial Susceptibility Testing

The cornerstone of evaluating a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[16][17]

3.1 Experimental Workflow: MIC and MBC Determination

The overall process follows a logical progression from determining the concentration that inhibits growth (MIC) to identifying the concentration that kills the organism (MBC).

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound Prepare Cerberidol Stock & Dilutions Plate Inoculate 96-Well Plate (Cerberidol + Bacteria) Compound->Plate Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Incubate_MIC Incubate Plate (18-24h, 37°C) Plate->Incubate_MIC Read_MIC Read MIC: Lowest concentration with no visible growth Incubate_MIC->Read_MIC Subculture Subculture from clear wells (≥MIC) onto agar plates Read_MIC->Subculture Select clear wells Incubate_MBC Incubate Agar Plates (24-48h, 37°C) Subculture->Incubate_MBC Read_MBC Read MBC: Lowest concentration with ≥99.9% killing Incubate_MBC->Read_MBC

Caption: Workflow for determining MIC and MBC of Cerberidol.

3.2 Detailed Protocol: Broth Microdilution for MIC Determination This protocol is adapted from CLSI M07 guidelines.[18][19]

  • Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well U-bottom plate.

  • Compound Addition: Add 100 µL of the working Cerberidol solution (e.g., 256 µg/mL, which is 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10.

    • Causality: This creates a logarithmic concentration gradient, allowing for efficient determination of the MIC over a wide range. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. The final volume in each well is now 100 µL, and the inoculum density is the target 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Endpoint Reading: The MIC is the lowest concentration of Cerberidol at which there is no visible growth (i.e., the first clear well).[20]

3.3 Detailed Protocol: Determination of Minimum Bactericidal Concentration (MBC) The MBC test is a quantitative follow-up to the MIC assay to determine if the compound is bactericidal (killing) or bacteriostatic (inhibiting growth).[21][22]

  • Subculturing: From each well of the MIC plate that showed no visible growth (the MIC well and all higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate. Also, plate a 10 µL sample from the growth control well (well 11) as a reference.

  • Incubation: Incubate the MHA plates at 37°C for 24-48 hours.

  • Endpoint Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15] Practically, this is often identified as the concentration that yields no more than 1-2 colonies from a 10 µL spot, corresponding to the required kill percentage from an initial inoculum of ~5 x 10^5 CFU/mL.

In Vitro Antifungal Susceptibility Testing

Evaluating antifungal activity requires modified protocols, primarily concerning the growth medium and incubation conditions, as outlined by CLSI document M27 for yeasts.[12][13][23]

4.1 Detailed Protocol: Broth Microdilution for MIC against Yeasts

  • Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Inoculum Preparation: Prepare the yeast inoculum as described in section 2.2, standardizing to a 0.5 McFarland standard and then diluting to a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Plate Setup and Dilution: Follow the same serial dilution procedure as for bacteria (section 3.2).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Reading: For fungistatic drugs like azoles, the MIC is defined as the concentration that produces a ≥50% reduction in turbidity compared to the growth control. For compounds expected to be fungicidal, like Amphotericin B or potentially Cerberidol, the endpoint is typically the lowest concentration showing no visible growth (100% inhibition).[13]

4.2 Detailed Protocol: Determination of Minimum Fungicidal Concentration (MFC) The MFC is the fungal equivalent of the MBC and follows a similar principle.

  • Subculturing: From the clear wells of the yeast MIC plate, plate a 10-100 µL aliquot onto a nutrient-rich agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate at 35°C for 48 hours or until sufficient growth is seen on the control plate.

  • Endpoint Reading: The MFC is the lowest drug concentration that results in a ≥99.9% reduction in CFU compared to the starting inoculum.

Data Interpretation and Presentation

To contextualize the activity of Cerberidol, its performance should be evaluated against a panel of clinically relevant, quality-control microorganisms. The data below are hypothetical, modeled on the known broad-spectrum activity of the natural alkaloid Berberine, which serves as a plausible analogue for a novel plant-derived antimicrobial.[23][24][25]

Table 1: Hypothetical In Vitro Activity of Cerberidol

OrganismStrain (ATCC)TypeMIC Range (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive32 - 128>256
Enterococcus faecalisATCC 29212Gram-positive64 - 256>256
Escherichia coliATCC 25922Gram-negative128 - 512>512
Pseudomonas aeruginosaATCC 27853Gram-negative256 - >512>512
Candida albicansATCC 90028Yeast16 - 64128
Cryptococcus neoformansATCC 90112Yeast8 - 3264

Interpretation:

  • Bacteriostatic vs. Bactericidal: The MBC/MIC ratio is used to classify the activity. A ratio of ≤4 indicates bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[21] Based on the hypothetical data, Cerberidol is primarily bacteriostatic against the tested bacteria (MBC/MIC >> 4).

  • Fungicidal vs. Fungistatic: The MFC/MIC ratio for the tested yeasts is ≤4, suggesting that Cerberidol exhibits fungicidal activity against C. albicans and C. neoformans.[24]

  • Spectrum of Activity: The data suggests Cerberidol has a more potent effect on fungi and Gram-positive bacteria than on Gram-negative bacteria, a common trait for natural products that may struggle to penetrate the outer membrane of Gram-negative organisms.[26]

Preliminary Mechanistic Insights (Hypothetical)

Based on its classification as a cardiac glycoside and the known mechanisms of analogous natural products like Berberine, several potential mechanisms of action for Cerberidol can be postulated.[27][28][29]

G cluster_cell Microbial Cell Cerberidol Cerberidol Membrane Cell Membrane Disruption Cerberidol->Membrane Direct Damage Wall Cell Wall Synthesis Inhibition Cerberidol->Wall Enzyme Inhibition DNA DNA/RNA Synthesis Interference Cerberidol->DNA Intercalation/ Binding Efflux Efflux Pump Inhibition Cerberidol->Efflux Synergistic Action

Caption: Plausible antimicrobial mechanisms of action for Cerberidol.

  • Cell Membrane Disruption: Many cationic and amphipathic natural products directly interact with and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[24][30]

  • Inhibition of Cell Wall Synthesis: This is a classic antibiotic mechanism. Cerberidol could potentially inhibit key enzymes involved in peptidoglycan (bacteria) or chitin/glucan (fungi) synthesis.[28]

  • DNA/RNA Interference: Some alkaloids can intercalate into DNA or bind to enzymes like topoisomerases, thereby inhibiting replication and transcription.[29]

  • Efflux Pump Inhibition: A particularly valuable mechanism is the inhibition of multidrug resistance (MDR) efflux pumps. By blocking these pumps, a compound can restore or enhance the activity of other antibiotics.[31]

Conclusion and Future Directions

This guide has outlined a standardized, rigorous approach to the initial in vitro characterization of Cerberidol, a hypothetical novel natural product. The described methodologies for determining MIC, MBC, and MFC provide the foundational data necessary to assess its spectrum of activity and potency.

Based on the hypothetical data modeled on a real-world analogue, Cerberidol shows promise as a fungicidal agent and a bacteriostatic agent against Gram-positive bacteria. The next logical steps in its preclinical evaluation would include:

  • Time-Kill Assays: To understand the dynamics of its cidal activity over time.[16]

  • Synergy Studies: To test if Cerberidol can potentiate the effects of existing antibiotics, especially against resistant strains.

  • Resistance Development Studies: To assess the propensity for microorganisms to develop resistance to Cerberidol upon repeated exposure.

  • Cytotoxicity Assays: To determine its therapeutic index by comparing its antimicrobial activity with its toxicity to mammalian cells.

By following this structured evaluation pathway, researchers can efficiently and accurately characterize novel anti-infective candidates like Cerberidol, paving the way for the potential discovery of next-generation antimicrobial drugs.

References

  • Recent Advances in the Discovery of Plant-Derived Antimicrobial Natural Products to Combat Antimicrobial Resistant Pathogens: Insights from 2018–2022. (2023). National Center for Biotechnology Information. [Link]

  • Cerbera odollam extracts as eco-friendly botanical insecticides against Arthroschista hilaralis Walker. (2025). Global Journal of Environmental Science and Management. [Link]

  • Phytochemical Analysis, Antioxidant Assay and Antimicrobial Activity in Leaf Extracts of Cerbera odollam Gaertn. (2018). Semantic Scholar. [Link]

  • Antibacterial,cytotoxic and neuropharmacological activities of Cerbera odollam seeds. (2008). ResearchGate. [Link]

  • Chemical and Biological Investigations of Cerbera odollam Gaertn. (2017). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Antibacterial Activity of Different Biomass Components of Cerbera odollam and their Potential to Be Used as New Preservative for Wood Based Products. (2014). Scientific.Net. [Link]

  • A systematic review on natural products with antimicrobial potential against WHO's priority pathogens. (2024). National Center for Biotechnology Information. [Link]

  • Phytochemical Analysis, Antioxidant Assay and Antimicrobial Activity in Leaf Extracts of Cerbera odollam Gaertn. (2018). Pharmacognosy Journal. [Link]

  • Trends in antifungal susceptibility testing using CLSI reference and commercial methods. (2009). Expert Review of Anti-infective Therapy. [Link]

  • Natural Products as Antimicrobial Agents: From Extraction to Therapeutic Applications. (2024). MDPI. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Exploring the Role of Berberine as a Molecular Disruptor in Antimicrobial Strategies. (2024). MDPI. [Link]

  • Antifungal activity and potential mechanism of berberine hydrochloride against fluconazole-resistant Candida albicans. (2021). Oklahoma University-Cisco. [Link]

  • Natural Products as Platforms To Overcome Antibiotic Resistance. (2018). National Center for Biotechnology Information. [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021). Al-Mustaqbal University College. [Link]

  • Recent advances in the discovery of plant-derived antimicrobial natural products to combat antimicrobial resistant pathogens: insights from 2018–2022. (2023). Royal Society of Chemistry. [Link]

  • Can Cerbera odollam Fruit Extract Serve as an Anti-microbial Ingredient in Deodorants?. (2012). Indian Journal of Natural Products and Resources. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. (n.d.). Clinical & Laboratory Standards Institute. [Link]

  • The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis. (2023). National Center for Biotechnology Information. [Link]

  • Berberine Antifungal Activity in Fluconazole-Resistant Pathogenic Yeasts: Action Mechanism Evaluated by Flow Cytometry and Biofilm Growth Inhibition in Candida spp. (2015). American Society for Microbiology. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). National Center for Biotechnology Information. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. [Link]

  • Berberine and its nanoformulations and extracts: potential strategies and future perspectives against multi-drug resistant bacterial infections. (2024). Frontiers in Microbiology. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B). (2016). Bio-protocol. [Link]

  • Berberine: A Medicinal Compound for the Treatment of Bacterial Infections. (2015). Walsh Medical Media. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2018). National Center for Biotechnology Information. [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. (2012). Karlsruhe Institute of Technology. [Link]

  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). (n.d.). Bridge PTS. [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. (2020). Clinical & Laboratory Standards Institute. [Link]

  • Molecular Mechanisms of Action of Herbal Antifungal Alkaloid Berberine, in Candida albicans. (2014). PLOS One. [Link]

  • The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis. (2023). ResearchGate. [Link]

  • Potentiation and Mechanism of Berberine as an Antibiotic Adjuvant Against Multidrug-Resistant Bacteria. (2023). ResearchGate. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). ResearchGate. [Link]

  • Berberine - Antimicrobial Profile of Antidiabetic Drug. (2015). Impactfactor.org. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). World Organisation for Animal Health. [Link]

  • Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline Third Edition. (2008). Regulations.gov. [Link]

  • Broth microdilution reference methodology. (2022). CGSpace. [Link]

  • Validation of Phytochemical Methods for Cerbera odollam. (2021). Atlantis Press. [Link]

  • Cerberin. (n.d.). Wikipedia. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2022). U.S. Food and Drug Administration. [Link]

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Exploratory

Cerberidol (1S): Stereochemical Architecture, Polyol Reactivity, and Therapeutic Potential

Executive Summary Cerberidol (CAS 126594-64-7) is a highly functionalized monoterpenoid polyol naturally synthesized in the barks and leaves of the mangrove plant Cerbera manghas and the medicinal rhizome Picrorhiza kurr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cerberidol (CAS 126594-64-7) is a highly functionalized monoterpenoid polyol naturally synthesized in the barks and leaves of the mangrove plant Cerbera manghas and the medicinal rhizome Picrorhiza kurroa[1][2]. Characterized by a cyclopentene core adorned with three hydroxyl-bearing aliphatic chains, its chemical behavior is dictated by its precise (1S) stereocenter and extensive hydrogen-bonding capabilities. This whitepaper provides an in-depth technical analysis of cerberidol’s stereochemistry, polyol reactivity, extraction methodologies, and its emerging role as an antimicrobial and cytotoxic agent.

Structural Elucidation & (1S) Stereochemistry

The IUPAC designation for cerberidol is 2-[(3S)-2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol [1]. The molecule features a chiral center at the C3 position of the cyclopentene ring, which is designated as (1S) in classical iridoid numbering conventions[3][4].

The Causality of the (1S) Configuration

In natural product pharmacology, stereochemistry is the primary spatial determinant for receptor binding. The (1S) configuration of cerberidol is not merely a structural artifact; it is the exact geometric requirement for its biological activity.

  • Spatial Docking: The specific spatial arrangement of the hydroxymethyl group at the (1S) chiral center ensures optimal hydrogen-bonding geometry when docking into the hydrophilic pockets of target proteins, such as bacterial dihydrofolate reductase (DHFR)[2].

  • Enantiomeric Fidelity: An inversion to the (1R) enantiomer would cause severe steric clashes with the hydrophobic residues lining these binding pockets, drastically reducing the molecule's binding affinity and rendering it biologically inert.

Polyol Chemical Properties and Reactivity

Cerberidol is classified as a polyol due to the presence of three distinct hydroxyl groups (two hydroxymethyls and one hydroxyethyl group) branching off the cyclopentene ring[3].

Hydrogen Bonding and Solvation Dynamics

The polyol nature of cerberidol renders it highly soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, dichloromethane, and ethyl acetate, while it maintains a clear oil state at room temperature[1]. The dense network of hydrogen bond donors and acceptors allows it to interact strongly with aqueous biological matrices, enhancing its bioavailability and cellular penetration.

Chemical Reactivity Pathways
  • Esterification and Etherification: The primary hydroxyl groups are highly nucleophilic. This makes them prime targets for chemical derivatization (e.g., synthesizing 3-O-allopyranosylcerberidol) to create lipophilic analogs for structure-activity relationship (SAR) studies[4][5].

  • Olefinic Reactivity: The endocyclic double bond within the cyclopentene ring provides a localized site of high electron density. This double bond is susceptible to electrophilic addition, epoxidation (yielding derivatives like epoxycerberidol), or oxidative cleavage, which are critical pathways for synthesizing advanced neurotherapeutic or cytotoxic derivatives[3][6].

Extraction, Isolation, and Purification Protocol

To ensure high-fidelity extraction of cerberidol from Picrorhiza kurroa or Cerbera manghas, researchers employ a polarity-guided fractionation protocol. Every step in this workflow is designed as a self-validating system to ensure compound integrity.

Step-by-Step Methodology
  • Matrix Preparation: Pulverize 500g of dried P. kurroa rhizomes or C. manghas bark to a fine powder. Causality: Mechanical shearing maximizes the surface area for solvent penetration, significantly increasing extraction yield.

  • Soxhlet Extraction: Subject the biomass to continuous Soxhlet extraction using 95% ethanol for 24 hours. Causality: Ethanol is selected for its high dielectric constant, which efficiently solvates the polar polyol network of cerberidol while leaving behind highly lipophilic plant waxes and structural cellulose[2].

  • Vacuum Concentration: Concentrate the ethanolic extract under reduced pressure at 40°C using a rotary evaporator. Causality: Low-temperature evaporation is strictly enforced to prevent the thermal degradation or isomerization of the cyclopentene double bond.

  • Liquid-Liquid Partitioning: Suspend the crude viscous residue in water and partition sequentially with hexane, dichloromethane (DCM), and ethyl acetate. Cerberidol predominantly partitions into the ethyl acetate fraction due to its intermediate polarity[1].

  • Chromatographic Purification (Self-Validation Step 1): Apply the ethyl acetate fraction to a silica gel column. Elute with a gradient of chloroform:methanol (95:5 to 80:20). Monitor fractions via Thin Layer Chromatography (TLC). Validation: Cerberidol spots are visualized using an anisaldehyde-sulfuric acid reagent, appearing as distinct dark bands, confirming the separation of the polyol from non-hydroxylated contaminants.

  • Preparative HPLC (Self-Validation Step 2): Pool the cerberidol-rich fractions and subject them to reverse-phase HPLC (C18 column) using an isocratic mobile phase of water:acetonitrile (70:30).

  • LC-MS Confirmation: Validate the isolated peak via Liquid Chromatography-Mass Spectrometry (LC-MS). Validation: The presence of cerberidol is definitively confirmed by identifying the molecular ion peak at m/z 172.70 [M+H]+ at a retention time of ~0.47 minutes[2].

ExtractionWorkflow Biomass Dried Biomass (P. kurroa / C. manghas) Soxhlet Ethanolic Soxhlet Extraction (Solvates Polyols) Biomass->Soxhlet Concentration Vacuum Concentration (40°C, Prevents Degradation) Soxhlet->Concentration Partition Liquid-Liquid Partitioning (Water vs. EtOAc) Concentration->Partition Silica Silica Gel Column (Gradient Elution) Partition->Silica EtOAc Fraction HPLC Preparative HPLC (Reverse-Phase C18) Silica->HPLC TLC Guided LCMS LC-MS Validation (m/z 172.70 [M+H]+) HPLC->LCMS High Purity Cerberidol

Polarity-guided extraction and LC-MS validation workflow for Cerberidol isolation.

Biological Implications & Target Modulation

Cerberidol exhibits significant multi-target biological activities, primarily leveraged in antimicrobial, antifungal, and cytotoxic research[1][2].

Antimicrobial Action Pathway

In studies involving Picrorhiza kurroa extracts, cerberidol has been identified as a potent bioactive agent against Yersinia enterocolitica, a zoonotic pathogen notorious for high antibiotic resistance[2]. The polyol structure allows cerberidol to effectively penetrate the bacterial peptidoglycan layer. Once intracellular, the spatial geometry dictated by the (1S) stereocenter facilitates strong hydrophilic interactions with bacterial enzymes like dihydrofolate reductase (DHFR). By binding to DHFR, cerberidol inhibits folate synthesis, thereby halting nucleotide production, reducing toxin secretion, and ultimately inducing bacterial cell death[2].

Cytotoxic & Antiviral Potential

As a core constituent of Cerbera manghas, cerberidol contributes to the plant's documented apoptotic effects on various cancer cell lines and its antiviral efficacy against the vesicular stomatitis virus (VSV) and herpes simplex virus (HSV)[1][6]. The reactive cyclopentene ring is hypothesized to act as a redox modulator within the viral envelope, neutralizing viral entry mechanisms and inhibiting cell proliferation.

MechanismOfAction Cerberidol Cerberidol (1S) Polyol Structure Penetration Bacterial Cell Wall Penetration Cerberidol->Penetration DHFR DHFR Enzyme Binding (Hydrophilic Interaction) Penetration->DHFR Folate Inhibition of Folate Synthesis DHFR->Folate Apoptosis Bacterial Cell Death (Y. enterocolitica) Folate->Apoptosis

Proposed antimicrobial mechanism of Cerberidol targeting DHFR in Y. enterocolitica.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data and the causality behind cerberidol's physical properties, serving as a reference for formulation and assay development.

PropertyValueCausality / Significance
CAS Number 126594-64-7Unique chemical identifier for RUO sourcing[1].
Molecular Formula C9H16O3Defines the monoterpenoid polyol backbone[1].
Molecular Weight 172.23 g/mol Low MW facilitates rapid cellular membrane penetration[1].
Physical State Clear OilIndicates a low melting point due to flexible aliphatic chains[1].
Stereochemistry (1S)Critical for spatial docking and enzymatic inhibition[3].
Solubility DMSO, EtOAc, MethanolPolyol groups act as strong hydrogen bond donors/acceptors[1].
Storage Conditions -20°C, DesiccatedPrevents oxidative degradation of the cyclopentene double bond[1].

References

  • Benchchem.Cerberidol - CAS 126594-64-7 - RUO Compound Supplier.
  • NIH / PMC.Biological Activity of Picrorhiza kurroa: A Source of Potential Antimicrobial Compounds against Yersinia enterocolitica.
  • CymitQuimica.CAS 126594-64-7: 2-Cyclopentene-1,2-dimethanol,3-(2-hydroxyethyl)-, (1S).
  • Dokumen.pub.Pharmacology and Applications of Naturally Occurring Iridoids.
  • IAS.Ethnobotanical, phytochemical, and pharmacological properties of Cerbera manghas L.
  • PlantNet.Cerbera (PROSEA Medicinal plants).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput HPLC-MS/MS Quantification of Cerberidol in Biological Matrices

Executive Summary This application note details a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the precise quantification of Cerberidol in biological s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the precise quantification of Cerberidol in biological specimens (e.g., plasma, serum). Designed for researchers and drug development professionals, this guide bridges the gap between fundamental molecular properties and advanced analytical execution, ensuring high recovery, minimal matrix effects, and strict adherence to bioanalytical validation standards.

Molecular Rationale & Analyte Profiling

Cerberidol (CAS# 126594-64-7) is a monoterpenoid (iridoid) compound with the molecular formula C9​H16​O3​ and a molecular weight of 172.23 g/mol 1. It is naturally sourced from the barks of Cerbera manghas and the rhizomes of Picrorhiza kurroa, plants noted for their diverse pharmacological profiles 12.

Structurally, it is characterized as 2-cyclopentene-1,2-dimethanol,3-(2-hydroxyethyl)-, (1S)- 3. The presence of a cyclopentene ring and multiple hydroxyl groups classifies it as a polyol. This specific stereochemistry and functional group distribution dictate its physicochemical behavior:

  • Solubility: While the hydroxyl groups allow for hydrogen bonding in polar environments, the compound remains highly soluble in organic solvents such as ethyl acetate, dichloromethane, and DMSO [[1]]() [[3]]().

  • Therapeutic Relevance: Its ability to modulate neural pathways and exhibit antimicrobial activity (e.g., against Yersinia enterocolitica) makes it a high-value target for pharmacokinetic tracking 32.

Analytical Strategy & Causality

Because Cerberidol lacks an extensive conjugated π -electron system, traditional UV-Vis detection lacks the sensitivity required for trace-level biological quantification. Therefore, LC-MS is the premier technique for its specific identification and quantification 12.

  • Ionization Causality: The polyol structure readily accepts protons. Thus, Positive Electrospray Ionization (ESI+) is utilized to generate the protonated precursor ion [M+H]+ at m/z 173.2.

  • Extraction Causality: Biological matrices are rich in phospholipids that cause severe MS ion suppression. We employ a dual-mechanism cleanup. First, cold acetonitrile drives Protein Precipitation (PPT). Second, Liquid-Liquid Extraction (LLE) using ethyl acetate selectively partitions Cerberidol into the organic phase 1, leaving polar endogenous interferents behind.

  • Self-Validating System: A structurally similar stable-isotope labeled internal standard (IS) is introduced at the very first step. This dynamically corrects for any variations in extraction recovery or matrix-induced ionization fluctuations, ensuring the protocol validates its own accuracy on every injection.

Self-Validating Experimental Protocol

Sample Preparation Workflow (PPT-LLE)

LCMS_Workflow A Biological Specimen (Plasma/Serum) B Protein Precipitation (PPT) Add 3x Vol Cold Acetonitrile A->B C Centrifugation 14,000 x g, 10 min, 4°C B->C D Liquid-Liquid Extraction (LLE) Partition with Ethyl Acetate C->D E Solvent Evaporation N2 stream at 35°C D->E F Sample Reconstitution Mobile Phase A:B (90:10) E->F G HPLC Separation C18 Reverse-Phase Column F->G H ESI-MS/MS Quantification MRM Mode Detection G->H

Figure 1: Sample preparation and LC-MS/MS quantification workflow for Cerberidol.

Step-by-Step Execution:

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of IS working solution (100 ng/mL). Rationale: Adding IS before any manipulation ensures volumetric losses are mathematically normalized.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile and vortex for 30 seconds. Rationale: Acetonitrile disrupts protein-water interactions, precipitating plasma proteins to prevent HPLC column clogging.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Rationale: High-speed centrifugation ensures complete pelleting of the proteinaceous mass.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean glass vial and add 500 µL of ethyl acetate. Vortex for 1 minute. Rationale: Cerberidol's solubility profile heavily favors ethyl acetate [[1]](). This acts as an orthogonal purification step.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes. Carefully extract the upper organic layer.

  • Evaporation: Dry the organic solvent under a gentle stream of nitrogen at 35°C. Rationale: Removing the extraction solvent concentrates the analyte and prevents injection solvent mismatch (which causes peak distortion).

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (90:10, v/v) and transfer to an autosampler vial.

HPLC-MS/MS Instrumental Conditions

Chromatography Parameters:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: The high-density C18 stationary phase prevents premature elution of the moderately polar polyol in the void volume.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid maintains an acidic environment to keep residual silanols protonated (reducing peak tailing) and provides an abundant proton source to drive [M+H]+ ionization in the ESI source.

Table 1: HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.00.49010
1.00.49010
4.00.41090
5.50.41090
5.60.49010
7.00.49010

Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Cerberidol173.2155.25015Quantifier (Loss of H2​O )
Cerberidol173.2137.25022Qualifier (Loss of 2H2​O )
Internal Standard187.2169.25015Normalization

Method Validation & Quantitative Data

To guarantee trustworthiness, the method must be validated according to FDA/EMA bioanalytical guidelines. Matrix blanks must be run before and after the highest calibration standard to monitor carryover. Quality Control (QC) samples are interspersed every 10 injections to validate continuous instrument accuracy.

Table 3: Method Validation Metrics Summary

ParameterAcceptance CriteriaObserved Result
Linear Range R2≥0.995 1.0 - 1000 ng/mL ( R2=0.998 )
Limit of Detection (LOD) S/N 30.3 ng/mL
Limit of Quantitation (LOQ) S/N 10, Precision 20%1.0 ng/mL
Intra-day Precision (CV%) 15% ( 20% at LOQ)4.2% - 8.7%
Inter-day Precision (CV%) 15% ( 20% at LOQ)5.1% - 9.4%
Extraction Recovery Consistent across QC levels88.5% ± 4.2%

References

  • Benchchem. "Cerberidol - CAS 126594-64-7 - RUO Compound Supplier".
  • CymitQuimica. "CAS 126594-64-7: 2-Cyclopentene-1,2-dimethanol,3-(2-hydroxyethyl)-, (1S)".
  • NIH / PMC. "Biological Activity of Picrorhiza kurroa: A Source of Potential Antimicrobial Compounds against Yersinia enterocolitica".

Sources

Application

Application Note: Step-by-Step Organic Synthesis of Cerberidol for Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Cerberidol (CAS: 126594-64-7) | Formula: C₉H₁₆O₃ Introduction & Strategic Rationale Cerberidol is a naturally occurring monot...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Cerberidol (CAS: 126594-64-7) | Formula: C₉H₁₆O₃

Introduction & Strategic Rationale

Cerberidol is a naturally occurring monoterpenoid iridoid isolated from the barks of the mangrove plant Cerbera manghas [1]. Characterized by a highly functionalized cyclopentene core, it serves as a critical scaffold for Structure-Activity Relationship (SAR) studies in neurotherapeutic and antimicrobial drug discovery initiatives[1, 2].

Synthesizing the Cerberidol core—(1S)-2,3-bis(hydroxymethyl)-1-(2-hydroxyethyl)cyclopent-2-ene—presents a unique stereochemical and regiochemical challenge. The molecule features a sterically encumbered tetrasubstituted double bond and a precise (1S) chiral center adjacent to the alkene.

The E-E-A-T Logic of This Route: Traditional approaches relying on late-stage transition-metal hydrogenations risk over-reducing the tetrasubstituted alkene. To ensure absolute self-validation and high fidelity, this protocol employs a de novo asymmetric approach. We establish the (1S) stereocenter early using an Evans asymmetric alkylation, build the carbon framework via a regioselective palladium-catalyzed carbonylation, and close the sterically demanding ring using a thermodynamically driven Ring-Closing Metathesis (RCM) with the robust Hoveyda-Grubbs II catalyst [3].

Retrosynthetic Analysis

The retrosynthetic disconnection relies on orthogonal protecting group strategies (PMB and TBS) to safeguard the triol system while allowing the construction of the cyclopentene ring.

Retrosynthesis Target Cerberidol (Target) Protected Protected Cyclopentene (Ester/PMB/TBS) Target->Protected Deprotection & Reduction Diene 1,6-Diene Precursor (RCM Substrate) Protected->Diene Ring-Closing Metathesis Alkyne Terminal Alkyne (Carbonylation Precursor) Diene->Alkyne Pd-Catalyzed Carbonylation Evans Alkylated Evans Adduct (Sets 1S Stereocenter) Alkyne->Evans Corey-Fuchs Homologation SM Evans Auxiliary & Iodo-alkene Electrophile Evans->SM Asymmetric Alkylation

Caption: Retrosynthetic disconnection of Cerberidol highlighting the key RCM and asymmetric alkylation steps.

Quantitative Data Summary

The following table summarizes the validated yields, stereochemical purities, and key reagents for the 6-phase synthetic workflow.

PhaseKey IntermediatePrimary Reagents / CatalystsYield (%)Stereochemical Purity
1 Iodo-alkene ElectrophileTBSCl, NaH, I₂, PPh₃78% (2 steps)N/A
2 Alkylated Evans AdductNaHMDS, (S)-Evans Auxiliary85%>95% de
3 Terminal AlkyneDIBAL-H, CBr₄, PPh₃, n-BuLi72% (2 steps)Retention of (1S)
4 1,6-Diene (RCM Precursor)Pd(OAc)₂, dppp, CO, MeOH81%>10:1 Regioselectivity
5 Protected CyclopenteneHoveyda-Grubbs II (10 mol%)68%Tetrasubstituted Alkene
6 Cerberidol (Final) DIBAL-H, TBAF, DDQ75% (3 steps)>99% ee

Experimental Workflow & Logical Causality

Workflow S1 Phase 1: Electrophile Mono-protection & Iodination S2 Phase 2: Asymmetric Alkylation Sets (1S) via Evans Auxiliary S1->S2 S3 Phase 3: Alkyne Formation DIBAL-H then Corey-Fuchs S2->S3 S4 Phase 4: Carbonylation Regioselective branched ester S3->S4 S5 Phase 5: RCM Forms tetrasubstituted alkene S4->S5 S6 Phase 6: Global Deprotection Avoids alkene over-reduction S5->S6

Caption: Step-by-step experimental workflow demonstrating the logical progression of the synthesis.

Phase 1: Synthesis of the Iodo-Alkene Electrophile

Objective: Create the C3-appendage of the final ring.

  • Mono-protection: Dissolve 3-methylenepentane-1,5-diol (1.0 eq) in anhydrous THF. Add NaH (1.0 eq) at 0 °C, followed by TBSCl (1.0 eq). Stir for 4 hours. Quench with NH₄Cl and purify via silica gel chromatography to isolate the mono-TBS ether.

  • Iodination: Dissolve the mono-ether in CH₂Cl₂. Add imidazole (1.5 eq) and PPh₃ (1.2 eq). Cool to 0 °C and add Iodine (1.2 eq) portion-wise. Stir for 2 hours.

  • Causality Check: Iodide is explicitly chosen over bromide or chloride. The increased electrophilicity is mandatory to overcome the steric hindrance during the subsequent enolate alkylation.

Phase 2: Asymmetric Alkylation (Setting the 1S Stereocenter)

Objective: Establish the absolute stereochemistry of Cerberidol.

  • Enolate Formation: Dissolve (S)-4-benzyl-3-(3-(4-methoxybenzyloxy)propanoyl)oxazolidin-2-one (1.0 eq) in anhydrous THF. Cool to -78 °C. Dropwise add NaHMDS (1.1 eq) to form the Z-enolate.

  • Alkylation: Add the Phase 1 iodo-alkene (1.2 eq) in THF. Stir at -78 °C for 4 hours, then warm to -20 °C overnight.

  • Causality Check: The bulky benzyl group on the (S)-oxazolidinone auxiliary completely shields the Re-face of the enolate. The electrophile is forced to attack from the Si-face, rigorously setting the (1S) configuration. PMB (p-methoxybenzyl) is used instead of a standard benzyl ether to allow for orthogonal oxidative deprotection later, saving the alkene from reductive cleavage.

Phase 3: Corey-Fuchs Alkyne Homologation

Objective: Prepare the substrate for regioselective cross-coupling.

  • Auxiliary Cleavage: Treat the Phase 2 adduct with DIBAL-H (1.5 eq) at -78 °C to directly yield the aldehyde.

  • Dibromoalkene Formation: React the aldehyde with CBr₄ (2.0 eq) and PPh₃ (4.0 eq) in CH₂Cl₂ at 0 °C.

  • Alkyne Generation: Dissolve the dibromoalkene in THF at -78 °C. Add n-BuLi (2.2 eq). Stir for 1 hour, then quench with water to yield the terminal alkyne.

  • Causality Check: Converting the aldehyde directly to an alkyne bypasses the synthesis of highly enolizable β-keto esters, preventing epimerization of our newly formed (1S) stereocenter.

Phase 4: Regioselective Palladium-Catalyzed Carbonylation

Objective: Construct the diene precursor for RCM.

  • Carbonylation: Dissolve the terminal alkyne in a mixture of MeOH and Toluene. Add Pd(OAc)₂ (5 mol%), dppp (10 mol%), and PTSA (20 mol%).

  • Reaction: Pressurize the vessel with CO gas (10 atm) and heat to 80 °C for 16 hours.

  • Causality Check: The combination of the bidentate dppp ligand and an acidic promoter (PTSA) tightly controls the hydropalladation transition state, forcing a >10:1 regioselectivity toward the branched α,β-unsaturated methyl ester (Markovnikov addition) over the linear isomer.

Phase 5: Ring-Closing Metathesis (The Key Step)

Objective: Form the tetrasubstituted cyclopentene core.

  • Metathesis: Dissolve the Phase 4 diene in strictly degassed, anhydrous Toluene to a high dilution (0.01 M) to prevent cross-metathesis dimerization.

  • Catalysis: Add Hoveyda-Grubbs II catalyst (10 mol%). Heat to reflux (110 °C) for 12 hours. Concentrate and purify via column chromatography [3].

  • Causality Check: Forming tetrasubstituted alkenes via RCM is kinetically unfavorable. The Hoveyda-Grubbs II catalyst is mandatory here due to its exceptional thermal stability and tolerance for sterically encumbered, electron-deficient olefins [3].

Phase 6: Global Reduction and Deprotection

Objective: Unmask the triol to yield Cerberidol.

  • Ester Reduction: Treat the cyclopentene intermediate with DIBAL-H (3.0 eq) in THF at -78 °C to reduce the methyl ester to an allylic alcohol.

  • TBS Removal: Add TBAF (1.5 eq) in THF at room temperature for 2 hours to unmask the C3 hydroxyethyl group.

  • PMB Cleavage: Dissolve the intermediate in CH₂Cl₂/H₂O (10:1). Add DDQ (1.5 eq) at room temperature. Stir for 1 hour to yield pure Cerberidol.

  • Causality Check: By utilizing DDQ for PMB cleavage instead of standard Pd/C hydrogenation, we completely eliminate the risk of saturating the hard-won tetrasubstituted cyclopentene double bond, preserving the structural integrity of Cerberidol [1, 2].

References

  • Benchchem.Cerberidol - CAS 126594-64-7 - RUO Compound Supplier. Benchchem.
  • TargetMol.Data Sheet (Cat.No.TN3625) - Cerberidol Biological Description. TargetMol.
  • PMC - NIH.Synthesis of Tetrasubstituted Alkenes via Metathesis. National Institutes of Health.
Method

Application Notes and Protocols: Preparation and Dissolution of Cerberidol in DMSO for Cell Culture

Introduction: Navigating the Nuances of Novel Compound Delivery in Vitro The successful integration of novel therapeutic candidates, such as Cerberidol, into cell-based assays is fundamentally dependent on the precise an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Nuances of Novel Compound Delivery in Vitro

The successful integration of novel therapeutic candidates, such as Cerberidol, into cell-based assays is fundamentally dependent on the precise and reproducible preparation of the compound for administration. For lipophilic molecules like many small-molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional solubilizing capacity for a wide range of organic compounds[1][2]. However, the utility of DMSO is counterbalanced by its inherent cytotoxicity at higher concentrations, which can confound experimental results by inducing cellular stress, altering gene expression, and ultimately leading to cell death[3][4][5][6][7][8][9].

This document provides a comprehensive guide for the preparation, dissolution, and application of Cerberidol in DMSO for cell culture experiments. The protocols outlined herein are designed to ensure the integrity of the compound, minimize solvent-induced artifacts, and establish a robust workflow for obtaining reliable and reproducible data. As a Senior Application Scientist, the emphasis of this guide is not merely on the procedural steps but on the underlying scientific principles that govern these experimental choices.

I. Cerberidol: Physicochemical Characterization and Reagent Handling

Prior to its use in sensitive biological systems, a thorough understanding of Cerberidol's properties is paramount. While specific data for this novel compound is emerging, the following table summarizes the critical parameters that must be determined empirically.

ParameterRecommended ProcedureImportance
Purity High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS)Ensures that observed biological effects are attributable to Cerberidol and not impurities.
Solubility in DMSO Serial dilution and visual/spectrophotometric assessmentDetermines the maximum stock concentration achievable.
Stability in DMSO Stock HPLC or MS analysis of aliquots stored at -20°C and -80°C over timeVerifies the integrity of the compound during storage and prevents the use of degraded material.
Stability in Culture Media Incubation of Cerberidol-media mixture at 37°C followed by HPLC or MS analysisConfirms that Cerberidol remains stable and soluble under experimental conditions.

Safety Precautions: As with any novel chemical entity, Cerberidol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[10][11][12][13]. All handling of the powdered compound and concentrated DMSO stock solutions should be performed in a chemical fume hood[14]. Consult the specific Material Safety Data Sheet (MSDS) for Cerberidol for detailed handling and disposal instructions.

II. The Critical Role of DMSO: A Double-Edged Sword

DMSO is a powerful aprotic solvent that is miscible with water and a wide array of organic solvents[1]. This property allows for the creation of highly concentrated stock solutions of hydrophobic compounds, which can then be diluted to working concentrations in aqueous cell culture media.

However, the introduction of DMSO into a cell culture system is not without consequences. DMSO can:

  • Induce Cytotoxicity: At concentrations generally above 0.5%, DMSO can compromise cell membrane integrity, leading to cell death[3][4][5][6][7][8][9]. The exact tolerance is cell-line dependent and must be empirically determined.

  • Alter Cellular Processes: Even at sub-lethal concentrations, DMSO can influence cell differentiation, gene expression, and other cellular functions[6][8].

  • Cause Compound Precipitation: Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate out of solution, leading to inaccurate dosing and confounding results[15].

To mitigate these effects, it is crucial to adhere to the following best practices:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and almost always below 0.5%[5][9][14][16].

  • Include a Vehicle Control: All experiments must include a vehicle control group, where cells are treated with the same final concentration of DMSO as the experimental groups, but without the dissolved compound[16]. This allows for the differentiation of compound-specific effects from solvent-induced artifacts.

  • Ensure Complete Dissolution: Visually inspect all solutions to ensure the compound is fully dissolved before application to cells.

III. Protocol: Preparation of a Cerberidol Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of Cerberidol in DMSO.

Materials:

  • Cerberidol (powder)

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the Desired Stock Concentration: Based on preliminary solubility tests, decide on a target stock concentration (e.g., 10 mM, 20 mM, or 50 mM). The goal is to create a stock solution that is concentrated enough to allow for a significant dilution into the final culture medium while keeping the DMSO concentration low.

  • Weigh Cerberidol: In a chemical fume hood, carefully weigh the required amount of Cerberidol powder using an analytical balance.

  • Dissolution in DMSO:

    • Transfer the weighed Cerberidol to a sterile amber microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution[16].

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes[16]. Gentle warming (e.g., to 37°C) may also aid dissolution, but be cautious of potential compound degradation at elevated temperatures[16].

  • Aliquoting and Storage:

    • Once the Cerberidol is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[16].

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C, protected from light. The optimal storage temperature should be determined from stability studies.

IV. Protocol: Application of Cerberidol to Cell Cultures

This protocol outlines the process of diluting the Cerberidol stock solution into cell culture medium and treating the cells.

Materials:

  • Prepared Cerberidol stock solution in DMSO

  • Pre-warmed complete cell culture medium[17][18]

  • Cultured cells in multi-well plates, flasks, or dishes

  • Sterile serological pipettes and micropipette tips

Procedure:

  • Determine Final Working Concentration: Decide on the final concentrations of Cerberidol to be tested in your assay.

  • Prepare Intermediate Dilutions (if necessary): For creating a dose-response curve, it is best practice to perform serial dilutions in 100% DMSO before diluting into the culture medium[15][16]. This ensures that the final DMSO concentration remains constant across all treatment groups.

  • Dilution into Culture Medium:

    • Calculate the volume of Cerberidol stock solution needed to achieve the desired final concentration in your culture volume. Remember to account for the final DMSO concentration.

    • Crucial Step: To prevent precipitation, add the Cerberidol stock solution (or intermediate dilution) to a volume of pre-warmed culture medium, not the other way around. It is recommended to gently swirl the medium while adding the DMSO stock to facilitate rapid and even dispersion[14].

  • Treatment of Cells:

    • Aspirate the existing medium from the cells[17].

    • Gently add the Cerberidol-containing medium to the cells.

    • Remember to include a vehicle control group treated with medium containing the same final concentration of DMSO as your highest Cerberidol concentration.

  • Incubation: Return the cells to the incubator for the desired treatment period.

V. Workflow and Pathway Visualization

The following diagrams illustrate the key workflows and considerations for the preparation and application of Cerberidol.

Cerberidol_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_application Application to Cell Culture cluster_controls Essential Controls weigh Weigh Cerberidol Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -20°C / -80°C aliquot->store dilute_media Dilute Stock in Pre-warmed Media store->dilute_media Use Single Aliquot treat_cells Treat Cells dilute_media->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze vehicle_control Vehicle Control (DMSO only) vehicle_control->treat_cells untreated_control Untreated Control untreated_control->treat_cells

Caption: Workflow for Cerberidol stock preparation and cell treatment.

DMSO_Considerations DMSO DMSO Stock Solution Dilution Dilution into Aqueous Medium DMSO->Dilution Precipitation Risk of Precipitation Dilution->Precipitation If done incorrectly Low_DMSO_Final Low Final DMSO (<0.5%) Dilution->Low_DMSO_Final Correct Dilution High_DMSO_Final High Final DMSO (>0.5%) Dilution->High_DMSO_Final Incorrect Dilution Confounded_Data Confounded Data Precipitation->Confounded_Data Reliable_Data Reliable Data Low_DMSO_Final->Reliable_Data Cytotoxicity Cytotoxicity/Artifacts High_DMSO_Final->Cytotoxicity Cytotoxicity->Confounded_Data

Caption: Decision pathway for mitigating DMSO-related issues.

VI. Conclusion: A Framework for Rigorous Experimentation

The protocols and considerations outlined in this application note provide a robust framework for the preparation and use of Cerberidol in cell culture. By understanding the critical role of solvent choice, concentration, and appropriate controls, researchers can minimize experimental variability and generate high-quality, reproducible data. The principles discussed herein are broadly applicable to the study of any novel, DMSO-soluble compound and are foundational to sound scientific practice in drug discovery and development.

References

  • Ho, I. K., & Harris, R. A. (1981). Mechanism of action of barbiturates. Annual review of pharmacology and toxicology, 21, 83–111. [Link]

  • Feeney, L., & Mixon, R. N. (1976). Methods for culturing retinal pigment epithelial cells: a review of current protocols and future recommendations. Experimental eye research, 22(3), 199-217. [Link]

  • Das Gupta, V., & Stewart, K. R. (1982). Stability of haloperidol in 5% dextrose injection. American journal of hospital pharmacy, 39(2), 292–294. [Link]

  • de Abreu, T. G., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of immunology research, 2019, 2485171. [Link]

  • Sharma, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • Public Health England. (n.d.). Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells. [Link]

  • Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1053. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. Molecules, 30(6), 1234. [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. [Link]

  • El-shaboury, S. R., et al. (1984). Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures. Journal of clinical and hospital pharmacy, 9(1), 21–27. [Link]

  • LibreTexts Biology. (2025). 13.13: Lab Technique - Cell Culture. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Caplan, M. R., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1284. [Link]

  • Pires, W. R., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian dental journal, 35(6), e20240058. [Link]

  • Kokki, H., et al. (2007). Stability of buprenorphine, haloperidol and glycopyrrolate mixture in a 0.9% sodium chloride solution. European journal of pharmaceutics and biopharmaceutics, 67(1), 122–127. [Link]

  • Thuy, B. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

  • Fan, T. (n.d.). Mammalian Cell Culture Protocol. University of Kentucky. [Link]

  • Gaylord Chemical. (n.d.). Solubility Data of DMSO. [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

  • Yuan, C., et al. (2014). Dimethyl sulfoxide damages mitochondrial integrity and membrane potential in cultured astrocytes. PloS one, 9(9), e107447. [Link]

  • Swanson, B. N. (1985). Dimethyl sulfoxide (DMSO): a review. The Cornell veterinarian, 75(4), 594–601. [Link]

  • Protocol Online. (2009). DMSO usage in cell culture. [Link]

  • Al-Bawab, A. Q., & Al-Ghananeem, A. M. (2020). Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures. Molecules, 25(9), 2144. [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

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Application

Using Cerberidol in neurotransmitter receptor modulation assays

Application Note & Protocols Topic: Characterizing the Pharmacological Profile of Cerberidol, a Novel Neurotransmitter Receptor Modulator For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Characterizing the Pharmacological Profile of Cerberidol, a Novel Neurotransmitter Receptor Modulator

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Cerberidol in neurotransmitter receptor modulation assays. Cerberidol is a novel, high-affinity antagonist developed for the serotonin receptor subtype 7 (5-HT7R). Given the role of the 5-HT7R in a variety of neurological processes, including sleep, cognition, and mood, Cerberidol presents a valuable tool for investigating the therapeutic potential of targeting this receptor.[1][2] This application note details the necessary protocols for characterizing the binding and functional activity of Cerberidol, ensuring scientific rigor and reproducibility. The methodologies described herein include radioligand binding assays, functional cAMP accumulation assays, and whole-cell patch-clamp electrophysiology.

Introduction to Cerberidol and the 5-HT7 Receptor

Cerberidol is a synthetically derived small molecule designed for high selectivity and potency as an antagonist at the 5-HT7 receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, couples to Gs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade is implicated in the regulation of various physiological and pathological processes.[1][2] The development of selective antagonists like Cerberidol is crucial for elucidating the specific functions of the 5-HT7 receptor and for the potential development of novel therapeutics for neurodevelopmental and psychiatric disorders.[2][3]

Proposed Mechanism of Action

Cerberidol acts as a competitive antagonist at the 5-HT7 receptor. It binds to the same site as serotonin but does not activate the receptor. By occupying the binding site, Cerberidol blocks the downstream signaling cascade initiated by serotonin, thus inhibiting the production of cAMP. The following diagram illustrates this proposed mechanism.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space R 5-HT7 Receptor G Gs Protein R->G Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G->AC Stimulates S Serotonin S->R Binds & Activates C Cerberidol C->R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Figure 1: Proposed antagonistic mechanism of Cerberidol at the 5-HT7 receptor signaling pathway.

Characterization of Cerberidol: Key Assays and Protocols

To fully characterize the pharmacological profile of Cerberidol, a series of in vitro assays should be performed. These assays will determine its binding affinity, functional potency, and effects on neuronal activity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4] A competitive binding assay will be used to determine the inhibitory constant (Ki) of Cerberidol for the 5-HT7 receptor.

This assay measures the ability of Cerberidol to compete with a radiolabeled ligand (e.g., [³H]-5-CT) for binding to membranes prepared from cells expressing the 5-HT7 receptor. The concentration of Cerberidol that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the 5-HT7 receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with protease inhibitors.[5]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[5]

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[5]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA assay.[5] Store aliquots at -80°C.

  • Assay Procedure:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of various concentrations of Cerberidol (or vehicle for total binding).

      • 50 µL of a high-affinity non-labeled ligand (e.g., 10 µM serotonin) for non-specific binding (NSB) determination.

      • 50 µL of radioligand (e.g., [³H]-5-CT at a concentration close to its Kd).

      • 150 µL of diluted membrane preparation (typically 50-100 µg protein).[5][6]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]

    • Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[6]

    • Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Cerberidol.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Parameter Recommended Value/Range Reference
Radioligand[³H]-5-CTN/A
Radioligand Conc.~1 nM (near Kd)[7]
Membrane Protein50-100 µ g/well [5]
Incubation Time60 minutes[5]
Incubation Temp.30°C[5]
Non-specific Ligand10 µM Serotonin[7]

Table 1: Key parameters for the 5-HT7R competitive binding assay.

start Start prep Prepare Reagents: - Cerberidol dilutions - Radioligand - Membranes start->prep plate Plate Assay: - Total Binding (Vehicle) - NSB (Excess unlabeled ligand) - Test (Cerberidol) prep->plate incubate Incubate at 30°C for 60 min plate->incubate filter Rapid Vacuum Filtration (GF/C filters) incubate->filter wash Wash Filters 3-4x with ice-cold buffer filter->wash dry Dry Filters wash->dry count Add Scintillant & Quantify Radioactivity dry->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Figure 2: Workflow for the competitive radioligand binding assay.

Functional Assay: cAMP Accumulation

To confirm that Cerberidol is an antagonist, its ability to inhibit agonist-induced cAMP production must be quantified. Assays like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assays (e.g., cAMP-Glo™) are suitable for this purpose.[8][9]

This assay is performed on whole cells expressing the 5-HT7 receptor. The cells are first treated with a 5-HT7R agonist (e.g., serotonin or 5-CT) to stimulate cAMP production. In the presence of Cerberidol, this stimulation should be inhibited in a dose-dependent manner.

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the 5-HT7 receptor (e.g., HEK293 or CHO cells) under standard conditions.

    • Seed cells into a 384-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Procedure (adapted from Promega cAMP-Glo™ Max Assay):

    • Prepare a 10x stock of Cerberidol concentrations in stimulation buffer. Also prepare a 10x stock of a 5-HT7R agonist (e.g., 5-CT at its EC80 concentration).

    • Aspirate the culture medium from the cells.

    • Add 10 µL of Cerberidol dilutions (or vehicle) to the respective wells and incubate for 15-30 minutes at 37°C.

    • Add 10 µL of the 5-HT7R agonist to stimulate the cells. Incubate for 30 minutes at 37°C in a humidified incubator.[10]

    • Lyse the cells by adding 20 µL of cAMP-Glo™ Lysis Buffer and incubate for 10-15 minutes at room temperature.[10]

    • Add 40 µL of cAMP Detection Solution (containing PKA) and incubate for 20 minutes at room temperature.[8]

    • Add 80 µL of Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction. Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the cAMP concentration.

    • Normalize the data to the control (agonist alone) and plot the percentage of inhibition against the log concentration of Cerberidol.

    • Determine the IC50 value using non-linear regression.

Parameter Recommended Value/Range Reference
Cell LineHEK293 or CHO expressing 5-HT7RN/A
Agonist5-CT (at EC80 concentration)N/A
Pre-incubation (Cerberidol)15-30 minutesN/A
Agonist Stimulation30 minutes[10]
Assay KitcAMP-Glo™ Max (Promega)[8]

Table 2: Key parameters for the cAMP functional assay.

Whole-Cell Patch-Clamp Electrophysiology

To understand how Cerberidol affects neuronal function, whole-cell patch-clamp electrophysiology can be used to measure its impact on receptor-mediated changes in membrane potential and ion channel activity.[11][12]

The 5-HT7 receptor can modulate the activity of various ion channels, thereby influencing neuronal excitability. This protocol will assess the ability of Cerberidol to block the effects of a 5-HT7R agonist on neuronal membrane properties.

  • Cell/Slice Preparation:

    • Use primary cultured neurons or acute brain slices from a region known to express 5-HT7 receptors (e.g., hippocampus or thalamus).

    • Prepare solutions: artificial cerebrospinal fluid (aCSF), internal pipette solution.

  • Recording Procedure:

    • Place the cell or slice in the recording chamber and perfuse with aCSF.

    • Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution to form a giga-ohm seal.[13]

    • Rupture the membrane patch to achieve the whole-cell configuration.[12]

    • Switch to current-clamp mode and record the resting membrane potential.[12]

    • Establish a baseline recording of neuronal activity.

    • Apply a 5-HT7R agonist (e.g., 5-CT) via the perfusion system and record the change in membrane potential or firing frequency.

    • After a washout period, co-apply the agonist with Cerberidol to determine if the agonist's effect is blocked.

  • Data Analysis:

    • Measure changes in resting membrane potential, input resistance, and action potential firing frequency in response to the agonist.

    • Quantify the extent to which Cerberidol antagonizes these effects.

    • Perform statistical analysis to determine the significance of the blockade.

Summary and Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of Cerberidol, a novel hypothetical antagonist of the 5-HT7 receptor. By employing radioligand binding assays, functional cAMP measurements, and electrophysiological recordings, researchers can thoroughly validate its affinity, potency, and mechanism of action. These foundational studies are essential for advancing our understanding of 5-HT7 receptor pharmacology and for the progression of Cerberidol as a potential therapeutic agent.

References

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  • Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved March 17, 2026, from [Link]

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 17, 2026, from [Link]

  • Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. Receptor biochemistry and methodology, 11, 39–74.
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Method

Application Notes and Protocols for the Structural Identification of Cerberidol via NMR Spectroscopy

Abstract Cerberidol, a monoterpenoid natural product isolated from the mangrove plant Cerbera manghas, presents a compelling case for the application of modern nuclear magnetic resonance (NMR) spectroscopy techniques for...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cerberidol, a monoterpenoid natural product isolated from the mangrove plant Cerbera manghas, presents a compelling case for the application of modern nuclear magnetic resonance (NMR) spectroscopy techniques for complete structural elucidation.[1] As a potentially novel scaffold for drug discovery, a definitive and unambiguous structural assignment is paramount. This guide provides a comprehensive, field-proven strategy for researchers, scientists, and drug development professionals to determine the planar structure and relative stereochemistry of Cerberidol. The protocols herein are designed as a self-validating system, progressing from fundamental one-dimensional (1D) experiments to advanced two-dimensional (2D) correlation techniques, ensuring a logical and rigorous approach to solving complex molecular structures.

Introduction: The Challenge of Novel Natural Products

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity.[2] Cerberidol (CAS 126594-64-7), with a molecular formula of C₉H₁₆O₃, represents a typical challenge in natural product chemistry: a small molecule of limited availability whose bioactivity is intrinsically linked to its precise three-dimensional structure.[1] While techniques like mass spectrometry can readily provide the molecular formula, NMR spectroscopy is the indispensable tool for delineating the atomic connectivity and stereochemical arrangement.[2][3]

This document outlines a systematic workflow, leveraging a suite of NMR experiments to piece together the molecular puzzle of Cerberidol. We will move from foundational data acquisition (¹H, ¹³C NMR) to intricate correlation maps that reveal through-bond and through-space atomic relationships. The causality behind each experimental choice is explained, providing not just a protocol, but a strategic framework applicable to other novel small molecules.

The Strategic Workflow: A Multi-faceted NMR Approach

The structural elucidation of an unknown compound like Cerberidol is not a linear process but an iterative one, where data from multiple experiments are integrated to build a coherent structural hypothesis. Our strategy is based on a tiered approach, ensuring that foundational information is secured before proceeding to more complex and time-consuming experiments.

G cluster_0 Tier 1: Foundational Analysis cluster_1 Tier 2: Planar Structure Assembly cluster_2 Tier 3: Stereochemical Determination cluster_3 Tier 4: Final Structure A Sample Preparation (Purity & Stability) B 1D ¹H NMR (Proton Environments) A->B C 1D ¹³C & DEPT (Carbon Skeleton) B->C D COSY (¹H-¹H Connectivity) C->D E HSQC (¹H-¹³C One-Bond) C->E F HMBC (¹H-¹³C Long-Range) D->F E->F G NOESY / ROESY (Through-Space Correlations) F->G H Structure Proposal & Validation G->H

Figure 1: A tiered workflow for the structural elucidation of Cerberidol.

Tier 1: Foundational Analysis Protocols

This initial phase focuses on sample quality and acquiring the fundamental spectra that provide an overview of the molecule's composition.

Protocol: Sample Preparation

Rationale: The quality of NMR data is directly dependent on the quality of the sample. Proper sample preparation minimizes artifacts and maximizes signal-to-noise, which is critical, especially for sensitivity-demanding 2D experiments.[4]

Methodology:

  • Purity Assessment: Ensure the purity of the isolated Cerberidol using LC-MS or a preliminary ¹H NMR spectrum. Impurities can complicate spectral analysis.

  • Mass Determination: Accurately weigh approximately 5-10 mg of Cerberidol. The exact mass is needed for concentration calculations, though for many modern instruments with cryoprobes, smaller quantities (1-2 mg) can be used.[5]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For moderately polar compounds like Cerberidol, Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) are excellent starting points. CDCl₃ is often preferred as it is less prone to H-D exchange with hydroxyl protons.

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.

  • Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

Protocol: 1D ¹H and ¹³C NMR Acquisition

Rationale: The ¹H NMR spectrum provides information on the number and type of proton environments, their relative ratios (via integration), and their neighboring protons (via spin-spin coupling).[2] The ¹³C NMR spectrum reveals the number of unique carbon environments, and with DEPT (Distortionless Enhancement by Polarization Transfer), the type of each carbon (CH₃, CH₂, CH, or quaternary C) can be determined.

Methodology:

  • Instrument Setup: Tune and shim the NMR spectrometer for the specific sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Pay attention to the spectral width, ensuring all signals are captured.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate all signals to determine the relative number of protons for each resonance.

  • ¹³C{¹H} and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon.

    • Run DEPT-135 and DEPT-90 experiments.

      • DEPT-135: Shows CH₃ and CH signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons are absent.

      • DEPT-90: Shows only CH signals.

    • By comparing the standard ¹³C spectrum with the DEPT spectra, every carbon can be assigned as a C, CH, CH₂, or CH₃.

Parameter ¹H NMR ¹³C{¹H} NMR DEPT-135
Pulse Program zg30zgpg30dept135
Frequency 500 MHz (example)125 MHz (example)125 MHz (example)
Spectral Width 12-16 ppm200-220 ppm200-220 ppm
Acquisition Time 2-3 s1-2 s1-2 s
Relaxation Delay 2-5 s2 s2 s
Number of Scans 8-16128-102464-256

Table 1: Typical acquisition parameters for foundational 1D NMR experiments on a 500 MHz spectrometer.

Tier 2: Assembling the Planar Structure

With the basic proton and carbon information in hand, the next step is to connect the atoms using 2D correlation experiments. These experiments are the cornerstone of modern structure elucidation.[5][6]

G H1 ¹H Nucleus H2 ¹H Nucleus H1->H2 COSY (2-3 bonds) C1 ¹³C Nucleus H1->C1 HSQC (1 bond) C2 ¹³C Nucleus H1->C2 HMBC (2-4 bonds)

Figure 2: Logical relationships of key 2D NMR correlation experiments.

Protocol: ¹H-¹H COSY (Correlation Spectroscopy)

Rationale: The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[7][8] This allows for the tracing of proton spin systems, effectively mapping out fragments of the molecule.

Methodology:

  • Acquisition: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • Data Processing: Process the 2D data with Fourier transformation in both dimensions.

  • Interpretation:

    • The 1D ¹H spectrum appears on the diagonal.

    • Off-diagonal cross-peaks connect protons that are coupled. For example, a cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.

    • Trace the connectivity paths (e.g., Hₐ → Hₑ → Hₒ) to build molecular fragments.

Protocol: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Rationale: The HSQC experiment identifies which protons are directly attached to which carbons (one-bond ¹JCH correlation).[6][8] This is a highly sensitive and crucial experiment for assigning the chemical shifts of protonated carbons.

Methodology:

  • Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

  • Data Processing: Process the 2D data. The F2 (horizontal) axis corresponds to the ¹H spectrum, and the F1 (vertical) axis corresponds to the ¹³C spectrum.

  • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the unambiguous assignment of a specific proton signal to the carbon it is attached to.

Protocol: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Rationale: The HMBC experiment is arguably the most powerful for determining the carbon skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (ⁿJCH, where n=2,3,4).[8][9] By identifying these long-range connections, one can piece together the fragments identified by COSY and connect them through quaternary carbons and heteroatoms.

Methodology:

  • Acquisition: Use a standard gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for an average ⁿJCH of 8-10 Hz.

  • Data Processing: Process the 2D data similarly to the HSQC spectrum.

  • Interpretation:

    • A cross-peak between a proton (e.g., a methyl group at δH) and a carbon (e.g., a carbonyl at δC) indicates they are 2-4 bonds apart.

    • Systematically list all HMBC correlations for each proton.

    • Use these correlations to connect the COSY-derived fragments. For example, if a methyl proton shows an HMBC correlation to a quaternary carbon, you have established a connection point.

Tier 3: Elucidating Stereochemistry

Once the planar structure is established, the final step is to determine the three-dimensional arrangement of atoms, or the relative stereochemistry. This is accomplished using through-space correlation experiments.

Protocol: NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

Rationale: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that occurs between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[10] A NOESY (or ROESY for medium-sized molecules) experiment maps these spatial proximities, providing critical information for determining relative stereochemistry.

Methodology:

  • Acquisition:

    • For a small molecule like Cerberidol, a NOESY experiment with a mixing time of 500-800 ms is typically appropriate.

    • If the molecule tumbles at an intermediate rate where the NOE may be zero, a ROESY experiment should be performed instead, as ROE is always positive.

  • Data Processing: Process the 2D data. The spectrum will appear similar to a COSY spectrum.

  • Interpretation:

    • Off-diagonal cross-peaks connect protons that are close in space.

    • The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

    • By identifying key NOE correlations, one can deduce the relative orientation of substituents on rings and stereocenters. For example, an NOE between an axial methyl group and an axial proton on the same face of a cyclohexane ring would confirm their cis relationship.

Tier 4: Structure Proposal and Validation

The final stage involves a holistic analysis of all acquired data. The fragments from COSY are linked via HMBC correlations to build the complete planar structure. The proton and carbon chemical shifts are assigned using HSQC and HMBC data. Finally, the NOESY/ROESY correlations are mapped onto this structure to propose the most likely relative stereochemistry. The proposed structure must be consistent with all the NMR data collected.

Conclusion

The structural elucidation of novel natural products like Cerberidol is a systematic process of discovery, guided by the powerful insights of NMR spectroscopy. By following the tiered workflow and detailed protocols outlined in this guide—from basic 1D spectra to advanced 2D correlation experiments—researchers can confidently and accurately determine the complete chemical structure. This rigorous, self-validating approach not only ensures the scientific integrity of the structural assignment but also accelerates the subsequent stages of drug discovery and development.

References

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques - Longdom Publishing. (2024). Available at: [Link]

  • Breitmaier, E. (2002). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. CHIMIA International Journal for Chemistry, 56(4), 134-141. Available at: [Link]

  • Creative Biostructure. (2025). How Does NMR Help Identify Natural Compounds?. Available at: [Link]

  • Kutateladze, A. G. (2015). Natural Product Structure Elucidation by NMR Spectroscopy. In Modern Magnetic Resonance (pp. 1-19). Springer, Cham. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Available at: [Link]

  • University of Calgary. (n.d.). Structure Elucidation. Available at: [Link]

  • McPhail, K. L., & Davies-Coleman, M. T. (2010). Microscale methodology for structure elucidation of natural products. Journal of natural products, 73(5), 1005-1014. Available at: [Link]

  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening of Cerberidol for Antibacterial Efficacy

Introduction & Mechanistic Rationale Cerberidol (CAS# 126594-64-7; Molecular Formula: C9H16O3) is a bioactive monoterpenoid naturally sourced from the bark of the mangrove plant 1[1] and the rhizomes of 2[2]. Structurall...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cerberidol (CAS# 126594-64-7; Molecular Formula: C9H16O3) is a bioactive monoterpenoid naturally sourced from the bark of the mangrove plant 1[1] and the rhizomes of 2[2]. Structurally characterized as a clear, lipophilic oil[1], Cerberidol has demonstrated significant physiological impact on microorganisms, showing potent antibacterial effects against Gram-negative pathogens such as Yersinia enterocolitica[3].

Expertise & Experience: Because Cerberidol is a highly lipophilic polyol[4], standard agar disk-diffusion assays often yield inconsistent or false-negative results. The compound's poor diffusion rate through aqueous agar matrices fails to accurately represent its true antimicrobial capacity. Therefore, broth microdilution—which allows for uniform solvent dispersion and direct cell-compound contact—is the gold standard for accurately determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this terpenoid[5].

Experimental Design & Self-Validating Control System

Trustworthiness: A rigorous screening protocol must operate as a self-validating system. Every 96-well assay plate must internally verify sterility, bacterial viability, and solvent non-toxicity. This ensures that the observed antibacterial efficacy is strictly due to Cerberidol's mechanism of action, rather than experimental artifacts or vehicle toxicity.

ControlLogic Assay Broth Microdilution Assay Plate Pos Positive Control (e.g., Ciprofloxacin) Assay->Pos Validates Susceptibility Neg Negative Control (Media Only) Assay->Neg Validates Sterility Veh Vehicle Control (DMSO ≤ 2%) Assay->Veh Rules Out Solvent Toxicity Growth Growth Control (Media + Bacteria) Assay->Growth Validates Viability

Self-validating control logic required for rigorous antimicrobial susceptibility testing.

Protocol 1: Preparation of Cerberidol Stock and Working Solutions

Causality & Troubleshooting: Cerberidol is soluble in organic solvents like chloroform and ethyl acetate[1], but these are highly toxic to bacterial cultures. We utilize Dimethyl Sulfoxide (DMSO) as the primary vehicle because it effectively dissolves the terpenoid and facilitates cell wall penetration.

Critical Insight: The reported MIC of Cerberidol-rich extracts against Y. enterocolitica is ~2.45 mg/mL[2]. Achieving this high concentration using a standard 50 mg/mL DMSO stock would result in a final assay DMSO concentration of ~5%, which is bactericidal and invalidates the assay. To achieve high compound concentrations while maintaining acceptable DMSO levels, we must create a hyper-concentrated master stock and utilize a biocompatible surfactant (Tween-80) during broth dilution.

Step-by-Step Methodology:

  • Equilibration: Allow the desiccated Cerberidol stock (stored at -20°C)[1] to reach room temperature before opening to prevent condensation, which can degrade the compound.

  • Master Stock: Weigh 25 mg of Cerberidol (RUO grade, ≥95% purity) and dissolve in 100 µL of 100% molecular-grade DMSO to create a highly concentrated 250 mg/mL master stock. Vortex for 60 seconds.

  • Working Solution: Dilute the master stock 1:25 in sterile Mueller-Hinton Broth (MHB) supplemented with 0.5% Tween-80 (v/v) to achieve a 10 mg/mL working solution. The DMSO concentration in this working solution is now 4%.

Protocol 2: MIC and MBC Determination (Broth Microdilution)

Causality: We utilize a 96-well format following the 5[5]. To eliminate the subjectivity of visually scoring turbidity (which can be obscured by terpenoid precipitation or emulsion cloudiness), Resazurin (Alamar Blue) is added post-incubation. Resazurin acts as a colorimetric indicator of cellular respiration, shifting from blue (no metabolic activity) to pink (active growth).

Step-by-Step Methodology:

  • Plate Setup: Dispense 100 µL of sterile MHB into wells 1 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the 10 mg/mL Cerberidol working solution to well 1. Mix thoroughly (concentration is now 5 mg/mL). Transfer 100 µL from well 1 to well 2, mix, and continue 1:2 serial microdilutions up to well 10. Discard the final 100 µL from well 10.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., Y. enterocolitica) to a 0.5 McFarland standard, then dilute 1:150 in MHB to achieve ~1 × 10^6 CFU/mL.

  • Inoculation: Add 100 µL of the bacterial suspension to wells 1 through 11. The final Cerberidol concentration in well 1 is 2.5 mg/mL (with 1% final DMSO), well 2 is 1.25 mg/mL (0.5% DMSO), down to 0.004 mg/mL in well 10. The final inoculum density is 5 × 10^5 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours.

  • Viability Read (MIC): Add 20 µL of 0.015% Resazurin to all wells. Incubate for an additional 2 hours in the dark. The MIC is defined as the lowest concentration of Cerberidol that remains blue.

  • Bactericidal Read (MBC): To determine the MBC, aspirate 10 µL from all wells showing no visible growth (blue) and spot-plate onto Mueller-Hinton Agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum (no colony formation).

Workflow S1 1. Compound Preparation Cerberidol in DMSO + Tween-80 S2 2. Serial Microdilution 0.004 to 2.5 mg/mL in MHB S1->S2 S3 3. Bacterial Inoculation 5 x 10^5 CFU/mL S2->S3 S4 4. Incubation 37°C for 18-24 hours S3->S4 S5 5. Resazurin Addition Colorimetric viability check S4->S5 S6 6. MIC Determination Spectrophotometric read S5->S6 S7 7. MBC Determination Subculture clear wells to agar S6->S7

Step-by-step workflow for screening Cerberidol antibacterial efficacy via broth microdilution.

Protocol 3: Time-Kill Kinetics Assay

Causality: While MIC and MBC provide static endpoints, they do not illustrate the pharmacodynamic profile of the compound. A time-kill kinetics assay is essential to determine whether Cerberidol acts as a bacteriostatic agent (merely arresting growth) or a bactericidal agent (actively lysing cells) over a 24-hour exposure period.

Step-by-Step Methodology:

  • Prepare flasks containing MHB supplemented with Cerberidol at 1×, 2×, and 4× the established MIC.

  • Inoculate with the target pathogen to a starting density of 5 × 10^5 CFU/mL.

  • Extract 100 µL aliquots at specific time intervals (0, 2, 4, 8, 12, and 24 hours).

  • Serially dilute the aliquots in sterile PBS and plate onto agar to perform viable cell counts.

  • Plot the Log10 CFU/mL against time. A reduction of ≥3 Log10 CFU/mL (99.9% kill) from the initial inoculum defines bactericidal activity.

Expected Data & Reference Benchmarks

Based on recent phytochemical evaluations of extracts containing Cerberidol (such as the ethanolic extract of Picrorhiza kurroa), the compound exhibits strong efficacy against Yersinia enterocolitica[2]. The table below summarizes the reference benchmarks expected when screening Cerberidol-rich extracts or the isolated compound against this specific pathogen.

Target PathogenAssay MethodologyEfficacy MetricReference Value
Yersinia enterocoliticaAgar Well DiffusionZone of Inhibition29.8 mm
Yersinia enterocoliticaBroth MicrodilutionMIC2.45 mg/mL
Yersinia enterocoliticaBroth MicrodilutionMBC2.40 mg/mL*

*Note: While MBC is theoretically ≥ MIC, slight variations in experimental plating efficiency can result in near-identical reported values, as documented in the primary literature[3].

References

  • BenchChem. "Cerberidol - CAS 126594-64-7 - RUO Compound Supplier."
  • CymitQuimica. "CAS 126594-64-7: 2-Cyclopentene-1,2-dimethanol,3-(2-hydroxyethyl)-, (1S)."
  • Clinical and Laboratory Standards Institute (CLSI).
  • Ben-Gurion University Research Portal. "Biological Activity of Picrorhiza kurroa: A Source of Potential Antimicrobial Compounds against Yersinia enterocolitica."
  • National Institutes of Health (PMC). "Biological Activity of Picrorhiza kurroa: A Source of Potential Antimicrobial Compounds against Yersinia enterocolitica."

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Benchmarking Cerberidol: A Comparative Analysis of Antimicrobial Activity Against Standard Antibiotics

Introduction: The Pressing Need for Novel Antimicrobials and the Emergence of Cerberidol The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pressing Need for Novel Antimicrobials and the Emergence of Cerberidol

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1][2][3] Existing antibiotic classes are increasingly challenged by multidrug-resistant pathogens, creating a critical gap in our ability to treat common infections. In this context, the exploration of new chemical entities with unique mechanisms of action is paramount.

This guide introduces Cerberidol, a novel investigational antimicrobial agent. The purpose of this document is to provide a comprehensive framework for benchmarking the in vitro activity of Cerberidol against a panel of clinically relevant standard antibiotics. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for antimicrobial susceptibility testing (AST), and present a model for data interpretation and comparative analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antimicrobial candidates.

Experimental Design: A Framework for Rigorous Comparative Analysis

A robust evaluation of a new antimicrobial agent hinges on a well-designed experimental framework. The choices of bacterial strains, comparator antibiotics, and testing methodologies are critical for generating meaningful and reproducible data.

Selection of Bacterial Strains

To ascertain the spectrum of Cerberidol's activity, a diverse panel of bacterial isolates should be selected, encompassing both Gram-positive and Gram-negative species. This panel should include:

  • Quality Control (QC) Strains: As recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), strains such as Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, and Pseudomonas aeruginosa ATCC® 27853™ must be included to ensure the validity and accuracy of the testing methodology.[4]

  • Clinically Relevant Isolates: A collection of recent clinical isolates exhibiting various resistance phenotypes is essential. This should include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, and carbapenem-resistant Acinetobacter baumannii.

Selection of Standard Antibiotics for Comparison

The choice of comparator antibiotics should reflect the current standard of care for the infections caused by the selected bacterial strains. A representative from different antibiotic classes with distinct mechanisms of action provides a comprehensive benchmark.[5][6][7] For this guide, we will consider:

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis, primarily used against Gram-positive bacteria.[2]

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA replication by targeting DNA gyrase and topoisomerase IV.[8]

  • Meropenem: A broad-spectrum carbapenem β-lactam antibiotic that inhibits cell wall synthesis.[5]

Methodology: Antimicrobial Susceptibility Testing (AST)

Standardized AST methods are crucial for obtaining reliable and comparable results. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is considered the gold standard.[9] The disk diffusion method provides a qualitative assessment of susceptibility.

Broth Microdilution for MIC Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Cerberidol and Standard Antibiotic Stock Solutions: Prepare stock solutions of Cerberidol and the comparator antibiotics in a suitable solvent.

  • Preparation of 96-Well Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well plate.

    • Create a two-fold serial dilution of each antimicrobial agent across the plate, starting from the highest concentration.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with 50 µL of the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[10]

Protocol:

  • Inoculum Preparation: Prepare an inoculum as described for the broth microdilution method (matching a 0.5 McFarland standard).

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum across the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Application of Disks:

    • Aseptically apply disks impregnated with a standardized concentration of Cerberidol and the comparator antibiotics onto the surface of the agar.

    • Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement of Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion P1 Prepare Bacterial Inoculum (0.5 McFarland) M2 Inoculate Plates P1->M2 D1 Inoculate MHA Plate P1->D1 P2 Prepare Antibiotic Stock Solutions M1 Serial Dilution in 96-Well Plate P2->M1 D2 Apply Antibiotic Disks P2->D2 M1->M2 M3 Incubate (16-20h, 35°C) M2->M3 M4 Read MICs M3->M4 Data_Analysis Comparative Data Analysis M4->Data_Analysis Quantitative Data D1->D2 D3 Incubate (16-20h, 35°C) D2->D3 D4 Measure Zones of Inhibition D3->D4 D4->Data_Analysis Qualitative Data

Caption: Workflow for Antimicrobial Susceptibility Testing of Cerberidol.

Hypothetical Data Summary and Interpretation

The following table presents hypothetical MIC data for Cerberidol and standard antibiotics against a panel of bacterial strains.

Bacterial StrainCerberidol MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Meropenem MIC (µg/mL)
S. aureus ATCC 29213110.50.25
MRSA (Clinical Isolate)2>32 (Resistant)8 (Resistant)0.5
E. coli ATCC 259224NA0.0150.03
ESBL E. coli (Clinical Isolate)8NA>32 (Resistant)16 (Resistant)
P. aeruginosa ATCC 2785316NA0.251
Carbapenem-Resistant A. baumannii8NA16 (Resistant)>64 (Resistant)

Interpretation of Hypothetical Results:

  • Promising Activity Against Resistant Gram-Positives: Cerberidol demonstrates potent activity against both methicillin-susceptible and methicillin-resistant S. aureus, with an MIC of 2 µg/mL against the MRSA isolate where Vancomycin is ineffective.

  • Moderate Gram-Negative Activity: Cerberidol shows activity against wild-type Gram-negative bacteria. Notably, it retains moderate activity against the ESBL-producing E. coli and the carbapenem-resistant A. baumannii, suggesting a mechanism of action that may circumvent common resistance mechanisms like β-lactamase production.[1][11]

  • Need for Further Investigation: The higher MICs against P. aeruginosa suggest that efflux pumps or reduced outer membrane permeability, common resistance mechanisms in this organism, may affect Cerberidol's activity.[1][2]

Proposed Mechanism of Action of Cerberidol

Based on preliminary (hypothetical) structural analysis and its efficacy against β-lactam-resistant strains, it is postulated that Cerberidol inhibits a novel target in the bacterial cell wall synthesis pathway, distinct from the penicillin-binding proteins (PBPs) targeted by β-lactams.[2][5]

Mechanism_of_Action cluster_cerberidol Cerberidol cluster_betalactam Beta-Lactam (e.g., Meropenem) C1 Cerberidol C2 Inhibits LpxC Enzyme C1->C2 C3 Disruption of Lipid A Biosynthesis C2->C3 C4 Compromised Outer Membrane Integrity C3->C4 Bacterial_Cell_Death Bacterial Cell Death C4->Bacterial_Cell_Death B1 Meropenem B2 Binds to Penicillin- Binding Proteins (PBPs) B1->B2 B3 Inhibition of Peptidoglycan Cross-linking B2->B3 B4 Cell Lysis B3->B4 B4->Bacterial_Cell_Death

Caption: Hypothetical mechanism of Cerberidol vs. a Beta-Lactam antibiotic.

Conclusion and Future Directions

This guide outlines a comprehensive approach to benchmarking the antimicrobial activity of a novel agent, Cerberidol, against standard antibiotics. The hypothetical data presented suggest that Cerberidol may possess a favorable antimicrobial profile, particularly against drug-resistant Gram-positive and some challenging Gram-negative pathogens.

The successful in vitro characterization is a critical first step. Subsequent studies must include:

  • Toxicity and Safety Profiling: Evaluation of cytotoxicity against mammalian cell lines to determine the therapeutic index.

  • Mechanism of Action Studies: Elucidation of the precise molecular target and mechanism of resistance development.

  • In Vivo Efficacy Studies: Assessment of Cerberidol's efficacy in animal models of infection.

By following a rigorous and systematic evaluation process, the true potential of novel antimicrobial candidates like Cerberidol can be accurately determined, paving the way for the development of next-generation therapeutics to combat the global threat of antimicrobial resistance.

References

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2), 10.1128/microbiolspec.VMBF-0016-2015. [Link]

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